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Iodoacetamide azide

Cat. No.: B13729991
M. Wt: 268.06 g/mol
InChI Key: QFEQUQOYWKZOOV-UHFFFAOYSA-N
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Description

Historical Context of Bifunctional Probes in Chemical Biology

The concept of using bifunctional molecules to probe biological systems has been a cornerstone of chemical biology. Early examples include chemical inducers of dimerization, which utilized molecules to bring two protein molecules together. acs.org This field has since expanded to include a variety of probes with different functionalities, such as those used for targeted protein degradation (PROTACs) and affinity-based protein profiling. nih.govmedchemexpress.commedchemexpress.com The development of these tools has been driven by the need to study and manipulate protein interactions and functions within their native cellular environment. acs.org The overarching goal has been to design molecules that can selectively interact with specific targets and report on their presence, activity, or interactions. rsc.org

Design Principles of Iodoacetamide (B48618) Azide (B81097): Integration of Orthogonal Reactivities

The power of iodoacetamide azide lies in its incorporation of two chemically distinct reactive groups: an iodoacetamide and an azide. polysciences.combroadpharm.com This design embodies the principle of orthogonal reactivity, where each functional group reacts selectively with its specific partner without interfering with the other. escholarship.org

The Iodoacetamide Moiety: The iodoacetamide group is a well-established alkylating agent that displays a strong reactivity towards the thiol group of cysteine residues in proteins. atto-tec.comcellsignal.comaxispharm.com This reaction forms a stable thioether bond, allowing for the covalent and site-specific labeling of proteins. polysciences.comatto-tec.com While iodoacetamides are highly reactive towards thiols, it is important to note that they can also react with other nucleophilic residues like histidine or methionine, albeit to a lesser extent. atto-tec.com The efficiency of the labeling reaction is pH-dependent, with an optimal range of pH 8-8.5. atto-tec.com

The Azide Moiety: The azide group is a key component for bioorthogonal chemistry. escholarship.orgmdpi.com It is small, metabolically stable, and generally unreactive towards endogenous functional groups found in biological systems. mdpi.comthermofisher.com The azide's unique reactivity is harnessed in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). polysciences.comfishersci.ienih.gov These reactions allow for the highly efficient and specific attachment of a second molecule, such as a fluorescent dye or a biotin (B1667282) tag for enrichment, to the azide-labeled protein. fishersci.ienih.gov The CuAAC reaction, while highly efficient, often requires a copper catalyst that can be toxic to living cells. nih.govmdpi.com SPAAC reactions, on the other hand, utilize strained cyclooctynes that react with azides without the need for a catalyst, making them more suitable for live-cell applications. polysciences.commdpi.comnih.gov

The combination of these two orthogonal reactive groups in a single molecule allows for a two-step labeling strategy. First, the iodoacetamide group targets and covalently attaches to cysteine residues on a protein. Then, the azide group serves as a handle for the subsequent attachment of a reporter molecule via click chemistry. polysciences.comfishersci.ie This modular approach provides researchers with significant flexibility in designing their experiments.

Scope and Significance of this compound in Contemporary Research Disciplines

This compound and its derivatives have become indispensable tools in a variety of research areas, particularly in proteomics and chemical biology.

Activity-Based Protein Profiling (ABPP): In ABPP, iodoacetamide-alkyne probes (a related class of bifunctional probes) are used to profile the reactivity of cysteine residues across the proteome. nih.govresearchgate.net By competitively labeling with a compound of interest, researchers can identify the specific cysteine residues that the compound interacts with. nih.gov This technique is crucial for drug discovery and for understanding the mechanism of action of covalent inhibitors. nih.gov

Protein Labeling and Visualization: The ability to attach fluorescent dyes to proteins via the azide handle allows for the visualization of protein localization and dynamics within cells. myskinrecipes.com This is a powerful tool for cellular imaging studies.

Proteomics and Target Identification: this compound facilitates the enrichment and identification of proteins. After labeling, a biotin tag can be "clicked" onto the azide, allowing for the pull-down and subsequent identification of the labeled proteins by mass spectrometry. nih.govnih.gov This is particularly useful for identifying the targets of drugs or other small molecules.

PROTAC Development: Iodoacetamide-PEG-azide linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.commedchemexpress.com The iodoacetamide can be used to attach the linker to a ligand for the target protein, while the azide allows for the attachment of the E3 ligase-recruiting ligand.

Hydrogel and Nanomaterial Functionalization: The reactive properties of this compound extend beyond protein studies. It has been used in the synthesis of bio-inspired hydrogels and for the functionalization of nanoparticles, enabling the creation of advanced biomaterials. polysciences.compolysciences.com

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

CompoundMolecular FormulaKey Reactive GroupsPrimary Application
This compoundC2H3IN2OIodoacetamide, AzideBifunctional protein labeling
Iodoacetamide-PEG3-azideC10H19IN4O4Iodoacetamide, AzideBioconjugation, protein modification
IA-AlkyneNot specifiedIodoacetamide, AlkyneCysteine-reactivity profiling
Biotin-azideNot specifiedBiotin, AzideEnrichment of alkyne-tagged molecules

Table 2: Key Reactions Involving this compound

ReactionReactantsProductSignificance
Cysteine AlkylationIodoacetamide, Cysteine ThiolThioether bondCovalent protein labeling
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide, Terminal Alkyne, Copper(I) catalystTriazoleAttachment of reporter molecules
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide, Strained Cyclooctyne (B158145)TriazoleCatalyst-free attachment of reporter molecules in living systems

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9IN4O B13729991 Iodoacetamide azide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9IN4O

Molecular Weight

268.06 g/mol

IUPAC Name

N-(3-azidopropyl)-2-iodoacetamide

InChI

InChI=1S/C5H9IN4O/c6-4-5(11)8-2-1-3-9-10-7/h1-4H2,(H,8,11)

InChI Key

QFEQUQOYWKZOOV-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CI)CN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Iodoacetamide Azide Scaffolds

Established Synthetic Routes for Iodoacetamide (B48618) Azide (B81097) Core Structure

The synthesis of the fundamental iodoacetamide azide structure is modular, typically involving the coupling of an amine-containing precursor with an iodoacetylating agent. A common and direct method involves starting with a bifunctional molecule that contains both an amino group and an azido (B1232118) group, separated by a simple alkyl chain.

One established route employs the reaction of an azido-amine with an activated form of iodoacetic acid, such as N-succinimidyl iodoacetate (SIA). kent.ac.uk The primary amine of the azido-amine precursor performs a nucleophilic attack on the carbonyl carbon of the succinimidyl ester, displacing the N-hydroxysuccinimide leaving group to form a stable amide bond. This reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM). kent.ac.uk

Alternatively, synthetic pathways can be designed where the azide functionality is introduced via nucleophilic substitution. For instance, a precursor containing an amine and a leaving group (like a halide or mesylate) can be reacted with sodium azide to install the azide group. acs.org The amine can then be subsequently acylated with iodoacetic anhydride (B1165640) or a similar reagent. These synthetic strategies are foundational and can be adapted to create a wide array of derivatives. rsc.orgscispace.com

Strategies for Modular Functionalization and Linker Integration

The true utility of the this compound scaffold lies in its capacity for modular functionalization, particularly through the integration of linkers between the two reactive ends. These linkers can be tailored to introduce specific physical or chemical properties to the final conjugate.

Incorporation of Polyethylene (B3416737) Glycol (PEG) Spacers

Polyethylene glycol (PEG) chains are frequently incorporated as spacers to enhance the aqueous solubility and biocompatibility of the reagent and its subsequent bioconjugates. axispharm.comaxispharm.com PEG linkers also provide flexible spatial separation between conjugated molecules, which can be critical for maintaining their biological activity by reducing steric hindrance. vulcanchem.com

The synthesis of PEGylated iodoacetamide azides follows the same fundamental principles as the synthesis of the core structure. The key difference is the use of commercially available amino-PEG-azide precursors of varying lengths. broadpharm.combroadpharm.com For example, the synthesis of Iodoacetamide-PEG3-azide can be achieved by reacting 11-azido-3,6,9-trioxaundecan-1-amine (an amino-PEG3-azide) with N-succinimidyl iodoacetate. kent.ac.uk This modular approach allows for the straightforward production of a library of reagents with different spacer lengths to optimize applications such as PROTAC synthesis or site-specific protein PEGylation. vulcanchem.commedchemexpress.commedchemexpress.com

Compound NamePEG UnitsCommon Amine Precursor
Iodoacetamide-PEG3-azide311-Azido-3,6,9-trioxaundecan-1-amine kent.ac.uk
Iodoacetamide-PEG5-azide5N-(2-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethoxy)ethyl)amine
Iodoacetamide-PEG6-azide61-Amino-17-azido-3,6,9,12,15-pentaoxaheptadecane axispharm.com

Development of Cleavable and Non-Cleavable Linker Systems

The stability of the linker is a critical design element, leading to the development of both non-cleavable and cleavable systems for different biological applications, particularly in the field of Antibody-Drug Conjugates (ADCs). nih.govmedchemexpress.com

Non-Cleavable Linkers: The standard this compound linker is inherently non-cleavable under most physiological conditions. creative-biolabs.com The iodoacetamide group reacts with a cysteine thiol to form a highly stable thioether bond. atto-tec.com Subsequently, the azide group reacts via click chemistry (e.g., CuAAC or SPAAC) to form a robust triazole ring. polysciences.comthermofisher.com The combination of a thioether and a triazole linkage results in a conjugate that is resistant to degradation, ensuring that the linked components remain attached. nih.gov This stability is advantageous when a permanent link is desired.

Cleavable Linkers: For applications requiring the release of a payload, such as in ADCs, cleavable moieties can be engineered into the linker. nih.gov These linkers are designed to be stable in circulation but are cleaved by specific triggers within the target cell environment.

Enzymatically Cleavable Linkers: These often contain a peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B. A popular example is the valine-citrulline (Val-Cit) dipeptide. nih.gov A linker could be synthesized to include the Val-Cit sequence between the iodoacetamide and the azide, allowing for protease-mediated release of an azide-modified payload after cellular internalization. creative-biolabs.com

Disulfide Linkers: Linkers containing a disulfide bond can be cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione (B108866). This can be achieved by incorporating a cystamine-derived unit into the linker backbone during synthesis.

Linker TypeCleavage MechanismKey Chemical BondsTypical Application
Non-CleavableRequires complete lysosomal degradation of the antibody nih.govThioether, Triazole, Amide acs.orgcreative-biolabs.comStable bioconjugation, PROTACs medchemexpress.com
Cleavable (Enzymatic)Cleavage by specific proteases (e.g., cathepsins) nih.govPeptide bond (e.g., Val-Cit) creative-biolabs.comAntibody-Drug Conjugates (ADCs) nih.gov
Cleavable (Reductive)Reduction by intracellular glutathione nih.govDisulfide bondIntracellular drug delivery

Characterization of Synthetic Intermediates and Final Products

Beyond basic identification, rigorous characterization of intermediates and final products is essential to confirm the success of each synthetic step and ensure the purity of the final reagent. Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are invaluable for this purpose.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is used extensively to monitor the progress of a reaction. For instance, upon successful iodoacetylation of an amino-PEG-azide precursor, a distinct mass shift corresponding to the addition of the iodoacetyl group (C₂H₂IO) can be observed, confirming the formation of the desired product. kent.ac.ukrsc.org LC-MS is also critical for assessing the purity of each intermediate before proceeding to the next step and for confirming the final molecular weight. In proteomics applications, tandem mass spectrometry (MS/MS) is used to identify the exact site of modification on a peptide after reaction with an iodoacetamide-based probe. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. ¹H NMR can be used to follow the disappearance of signals corresponding to the starting materials and the appearance of new signals characteristic of the product. For example, in the synthesis of an this compound, the appearance of a singlet around 3.7 ppm is indicative of the methylene (B1212753) protons of the newly formed iodoacetamide group. This confirms that the amide bond formation has occurred at the correct position. ru.nl

High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are used to assess the purity of the synthetic products and to purify them from unreacted starting materials or side products. acs.org The high polarity and potential heterogeneity of PEGylated compounds can make purification challenging, necessitating optimized HPLC methods. acs.org

TechniquePurpose in Synthesis WorkflowInformation Gained
Mass Spectrometry (LC-MS)Reaction monitoring and purity assessment of intermediates. nih.govConfirms mass addition of functional groups (e.g., iodoacetyl, PEG). kent.ac.uk
NMR SpectroscopyStructural confirmation of intermediates and final product.Verifies correct bond formation and regiochemistry. ru.nl
HPLCPurity analysis and purification. acs.orgSeparates the desired product from reactants and byproducts.

Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound reagents presents several considerations. The synthetic routes, which primarily rely on well-understood reactions like amide bond formation and nucleophilic substitution, are generally considered scalable. acs.orgnih.gov However, challenges can arise in purification and maintaining batch-to-batch consistency.

The commercial availability of a wide range of amino-PEG-azide precursors from various suppliers indicates that scalable synthetic routes for these key building blocks have been established. axispharm.combroadpharm.com The primary challenges in scaling up the production of the final this compound reagents often relate to purification. The purification of PEGylated compounds via chromatography can be difficult on a large scale due to their physical properties. acs.org

Process optimization is crucial to ensure high yields and purity, which may involve screening different solvents, controlling reaction temperatures, and developing robust purification protocols. acs.org For reagents intended for clinical or pharmaceutical applications, such as linkers for ADCs, manufacturing must adhere to Good Manufacturing Practice (GMP) standards, which imposes stringent requirements on process control and documentation. broadpharm.com The potential for overalkylation or side reactions with iodoacetamide under non-optimized conditions also necessitates careful control during scale-up to ensure the final product's quality and reactivity. researchgate.net

Mechanistic Investigations of Iodoacetamide Azide Chemical Reactivity

Thiol-Selective Alkylation by the Iodoacetamide (B48618) Moiety

The iodoacetamide functional group is a well-established reagent for the specific modification of sulfhydryl groups, particularly the side chains of cysteine residues in proteins. uky.educreative-proteomics.com This selectivity forms the basis of its utility in labeling and crosslinking studies.

Nucleophilic Substitution Reactions with Cysteine Thiols

The reaction between the iodoacetamide moiety and a cysteine thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the deprotonated form of the cysteine thiol, the thiolate anion (R-S⁻), acts as the nucleophile. nih.gov This highly reactive thiolate attacks the electrophilic carbon atom of the iodoacetamide that is bonded to the iodine atom. The attack results in the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide (B32628) group, with the iodine atom being displaced as a leaving group (iodide ion). nih.govresearchgate.net The irreversible nature of this bond is crucial for stable labeling of proteins and other thiol-containing molecules. creative-proteomics.com

Factors Influencing Reaction Kinetics and Efficiency

The rate and efficiency of the alkylation reaction are influenced by several key factors:

pH: The pH of the reaction medium is a critical parameter. The reaction rate increases with increasing pH, typically in the range of 7.0 to 8.5. nih.govatto-tec.com This is because the reactive species is the thiolate anion, and a higher pH favors the deprotonation of the thiol group (pKa of cysteine thiol is approximately 8.5). nih.gov At a pH around 8.0-8.5, a sufficient concentration of the more nucleophilic thiolate is present to react efficiently with the iodoacetamide. atto-tec.com

Temperature: The reaction rate is also dependent on temperature. An increase in temperature generally accelerates the reaction, with many alkylation reactions being performed at room temperature or 37°C to enhance the rate. nih.gov However, very high temperatures can lead to protein denaturation and increased side reactions.

Concentration: As a second-order reaction, the rate is directly proportional to the concentrations of both the iodoacetamide and the thiol. nih.gov Using an excess of iodoacetamide can drive the reaction to completion, but it also increases the risk of side reactions. nih.gov

Protein Structure and Accessibility: The local environment of the cysteine residue within a protein's three-dimensional structure significantly impacts its reactivity. Cysteine residues buried within the protein core or involved in disulfide bonds are generally inaccessible to iodoacetamide. nih.gov The pKa of a cysteine thiol can also be influenced by its local microenvironment, affecting its nucleophilicity at a given pH. wfu.edu

Table 1: Factors Affecting Iodoacetamide Alkylation of Cysteine Thiols

FactorEffect on Reaction RateOptimal Conditions/Considerations
pH Increases with higher pHTypically pH 7.0-8.5 to favor thiolate formation. nih.govatto-tec.com
Temperature Increases with higher temperatureRoom temperature to 37°C is common. nih.gov
Concentration Increases with higher reactant concentrationsExcess iodoacetamide can increase rate but also side reactions. nih.gov
Accessibility Buried thiols are less reactiveDenaturing conditions may be needed to expose all cysteines.

Side Reactions and Strategies for Mitigation

While iodoacetamide is highly selective for thiols, side reactions with other nucleophilic amino acid residues can occur, particularly when using a large excess of the reagent or at non-optimal pH values. sigmaaldrich.comcore.ac.uk

Common Side Reactions:

Histidine: The imidazole (B134444) ring of histidine can be alkylated by iodoacetamide, especially at pH values above 5. sigmaaldrich.comresearchgate.net

Methionine: The thioether side chain of methionine can also react with iodoacetamide. core.ac.ukresearchgate.net

Lysine (B10760008): The primary amine of lysine's side chain can react at higher pH values (above 7). sigmaaldrich.comcore.ac.uk

N-terminus: The N-terminal amino group of a peptide or protein can also be a site of alkylation. core.ac.uk

Aspartate and Glutamate: Carboxyl groups can also be modified under certain conditions. core.ac.uk

Strategies for Mitigation:

pH Control: Maintaining the pH in the optimal range of 7.0-8.5 maximizes the reaction with thiols while minimizing reactions with other residues like histidine and lysine. atto-tec.comsigmaaldrich.com

Limiting Reagent Concentration: Using the lowest effective concentration of iodoacetamide helps to minimize off-target modifications. sigmaaldrich.com

Quenching Excess Reagent: After the desired reaction time, any unreacted iodoacetamide can be quenched by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to prevent further reactions. core.ac.uk

Reaction Time: Optimizing the reaction time ensures the completion of the desired thiol alkylation without allowing significant time for slower side reactions to occur.

Alternative Reagents: In some cases, alternative alkylating agents with different reactivity profiles, such as chloroacetamide or N-ethylmaleimide, may be considered to reduce specific side reactions. acs.orgresearchgate.net However, these reagents have their own sets of potential side reactions.

Azide (B81097) Reactivity in Bioorthogonal Click Chemistry

The azide group of iodoacetamide azide is a versatile functional handle for bioorthogonal click chemistry reactions. This allows for the covalent attachment of a wide array of molecules containing a complementary alkyne functional group. broadpharm.com The most prominent of these reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.comnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms and Optimization

The CuAAC reaction is a highly efficient and specific method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by copper(I) ions. nih.govthermofisher.com

Mechanism: The generally accepted mechanism involves the formation of a copper acetylide intermediate from the terminal alkyne and the Cu(I) catalyst. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing intermediate, which then rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the catalyst.

Optimization: Several factors are crucial for optimizing the CuAAC reaction:

Copper Source: Copper(I) is the active catalytic species. As it is prone to oxidation, it is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.gov

Ligands: The efficiency and biocompatibility of the CuAAC reaction can be significantly enhanced by the use of copper-chelating ligands. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) stabilize the Cu(I) oxidation state, prevent copper-mediated damage to biomolecules, and accelerate the reaction. mdpi.comacs.org

Solvent and pH: The reaction is typically performed in aqueous buffers, and the choice of buffer and pH can influence the reaction efficiency. Buffers that strongly coordinate copper, such as Tris or phosphate (B84403) buffers, can inhibit the reaction. acs.org Neutral pH is generally preferred. acs.org

Minimizing Side Reactions: A significant side reaction in the context of biological samples is the copper-catalyzed reaction between alkynes and thiols, leading to thiotriazole adducts. acs.org Pre-blocking free thiols with an alkylating agent like iodoacetamide (which is already part of the this compound structure) can mitigate this issue. acs.org

Table 2: Key Components for Optimizing CuAAC Reactions

ComponentRoleCommon Examples
Copper(I) Source CatalystGenerated in situ from CuSO₄ + Sodium Ascorbate
Ligand Stabilizes Cu(I), accelerates reactionTBTA, THPTA mdpi.comacs.org
Reducing Agent Reduces Cu(II) to Cu(I)Sodium Ascorbate
Solvent Reaction mediumAqueous buffers (e.g., HEPES)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Strained Alkynes

SPAAC is a copper-free alternative to CuAAC that utilizes the high reactivity of strained cyclooctynes. The ring strain of these alkynes significantly lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. medchemexpress.comnih.gov

Mechanism: The reaction is a [3+2] cycloaddition between the azide (1,3-dipole) and the strained alkyne (dipolarophile). The reaction proceeds through a concerted mechanism, leading to the formation of a triazole product.

Strained Alkynes: Several strained alkynes have been developed for SPAAC, each with different reaction kinetics and properties. Common examples include:

Dibenzocyclooctynes (DBCO or DIBO): These are highly reactive due to significant ring strain and are widely used. medchemexpress.comacs.org

Bicyclononynes (BCN): These also exhibit high reactivity and are another popular choice for SPAAC. medchemexpress.comnih.gov

Reaction Kinetics: The reaction rates of SPAAC are generally fast, with second-order rate constants typically in the range of 0.1 to 1 M⁻¹s⁻¹. nih.govnih.gov The specific rate depends on the structures of both the azide and the strained alkyne. For instance, DBCO generally reacts faster with azides than BCN. acs.orgresearchgate.net Pre-incubating samples with iodoacetamide can prevent side reactions of strained alkynes with free thiols, thus improving the specificity of the SPAAC labeling. ru.nlnih.gov

Table 3: Comparison of Common Strained Alkynes in SPAAC

Strained AlkyneGeneral Reactivity with AzidesSecond-Order Rate Constant (k₂) Range
DBCO (Dibenzocyclooctyne) High~0.1 - 1 M⁻¹s⁻¹ nih.govresearchgate.net
BCN (Bicyclononyne) High~0.07 - 0.3 M⁻¹s⁻¹ nih.govresearchgate.net

Comparative Analysis of CuAAC and SPAAC Performance in Complex Systems

The chemical reactivity of this compound is frequently harnessed in bioorthogonal chemistry, primarily through its azide functional group. Two of the most prominent azide-alkyne cycloaddition reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Their performance, particularly within complex biological environments such as cell lysates, reveals significant differences in efficiency, specificity, and background reactivity. nih.gov

CuAAC is widely utilized for bioconjugation due to its robustness and high efficiency. acs.org However, a major drawback is the cytotoxicity associated with the free Cu(I) ion required for catalysis, which can also promote the formation of reactive oxygen species. nih.govmdpi.com To mitigate this, copper-stabilizing ligands are often employed. nih.gov In contrast, SPAAC was developed as a copper-free alternative, utilizing strained cyclooctynes that react with azides without the need for a toxic metal catalyst. nih.govmdpi.com This makes SPAAC ostensibly more suitable for applications in living systems where long-term viability is critical. nih.gov

Despite the biocompatibility advantage of SPAAC, comparative studies in complex proteomic systems have demonstrated that CuAAC often provides higher labeling efficiency and specificity. nih.gov A key issue with SPAAC is its propensity for off-target reactions. The highly reactive strained alkynes can engage in azide-independent labeling, most notably through a thiol-yne reaction with cysteine residues present in proteins. nih.govresearchgate.net This leads to a significant amount of background signal, which can complicate data analysis and lead to the false identification of protein hits. nih.govacs.org In one comparative proteomics study, CuAAC identified a greater number of O-GlcNAcylated glycoproteins with better accuracy compared to SPAAC, which exhibited high background levels. nih.gov

Attempts to mitigate the non-specific binding of SPAAC reagents, for instance by pre-treating samples with the alkylating agent iodoacetamide to cap free thiols, have been explored. researchgate.net However, some research indicates that this treatment may not fully resolve the issue of non-specific labeling in SPAAC. utwente.nl Conversely, capping free thiols with iodoacetamide before performing CuAAC has been shown to be an effective strategy to reduce background labeling. acs.org

The reaction kinetics also differ significantly. CuAAC reactions are generally very fast, with rates accelerated by a factor of 10⁶ to 10⁷ in the presence of the copper catalyst compared to the uncatalyzed reaction. nih.gov SPAAC reactions, while faster than the uncatalyzed reaction, can be significantly slower than CuAAC, which can be a disadvantage in certain experimental setups. utwente.nl

Table 1: Comparative Performance of CuAAC and SPAAC in Complex Systems

Feature Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires Cu(I) catalyst. nih.gov Catalyst-free. nih.gov
Biocompatibility Limited by Cu(I) toxicity. nih.govnih.gov Generally high, no toxic metal catalyst required. mdpi.com
Reaction Rate Very fast (10⁶-10⁷ fold increase over uncatalyzed). nih.gov Generally slower than CuAAC. utwente.nl
Specificity High, regioselective formation of 1,4-substituted triazole. nih.gov Lower, can form a mixture of regioisomers and has significant off-target reactivity. nih.govnih.gov
Background Noise Lower, but can be affected by side reactions. acs.org High, primarily due to thiol-yne reactions with cysteines. nih.govresearchgate.net
Primary Application In vitro bioconjugation, proteomics from lysates. nih.govacs.org Live-cell imaging and in vivo labeling where copper toxicity is a concern. nih.gov

Exploration of Alternative Azide-Based Bioorthogonal Reactions

Beyond the widely used CuAAC and SPAAC reactions, the azide group of this compound can participate in several other bioorthogonal ligations. These alternatives offer different reactivity profiles, kinetics, and products, expanding the toolkit for chemical biology and proteomics.

Staudinger Ligation: One of the earliest developed bioorthogonal reactions, the Staudinger ligation involves the reaction of an azide with a triarylphosphine. mdpi.comnih.gov This reaction forms a stable amide bond under physiological conditions without the need for a catalyst. mdpi.com A key advantage is its specificity, as both the azide and phosphine (B1218219) groups are largely inert to native biological functionalities. nih.gov However, the primary limitation of the classic Staudinger ligation is its slow reaction kinetics, which can hinder its application for detecting low-abundance biomolecules or when rapid labeling is required. nih.gov Traceless versions of the ligation have also been developed, which find use in peptide and protein synthesis. escholarship.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As an alternative to copper catalysis, ruthenium-based catalysts can also promote the cycloaddition of azides and alkynes. nih.govacs.org A significant advantage of RuAAC is its distinct regioselectivity, yielding 1,5-disubstituted triazoles, in contrast to the 1,4-regioisomer produced in CuAAC. nih.gov Furthermore, RuAAC can effectively catalyze the reaction between azides and internal alkynes, a substrate class that is generally unreactive in CuAAC. nih.gov This expands the scope of alkyne probes that can be used.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The IEDDA reaction is another powerful, catalyst-free bioorthogonal reaction. It typically involves the rapid cycloaddition between a diene, often an electron-deficient tetrazine, and a dienophile, such as a strained alkene or alkyne. acs.orgresearchgate.net IEDDA reactions involving trans-cyclooctene (B1233481) are among the fastest bioorthogonal reactions known to date. escholarship.org This rapid kinetics makes IEDDA particularly suitable for in vivo imaging and for capturing dynamic cellular processes. While less common for azide probes directly, the versatility of click chemistry allows for modular approaches where an azide-bearing molecule like this compound can be linked to a suitable dienophile for subsequent IEDDA ligation.

Photocatalytic Reactions: A more recent development involves the use of photocatalysts to activate aryl azides under visible light. sioc.ac.cn This approach offers spatiotemporal control over the labeling reaction; the reaction is initiated only in the presence of both light and a suitable photocatalyst. This method can generate reactive intermediates from aryl azides for protein labeling with good biocompatibility and efficiency, comparable to other established methods. sioc.ac.cn

Table 2: Overview of Alternative Azide-Based Bioorthogonal Reactions

Reaction Reactants Key Features
Staudinger Ligation Azide + Triarylphosphine Forms an amide bond; catalyst-free; slow kinetics. nih.govmdpi.com
RuAAC Azide + Alkyne (terminal or internal) Ruthenium-catalyzed; forms 1,5-triazole; complementary regioselectivity to CuAAC. nih.gov
IEDDA Tetrazine + Strained Alkene/Alkyne Extremely fast kinetics; catalyst-free; enables advanced in vivo applications. escholarship.orgresearchgate.net
Photocatalytic Ligation Aryl Azide + Photocatalyst + Light Spatiotemporal control; light-induced activation; biocompatible. sioc.ac.cn

Advanced Bioconjugation Strategies Utilizing Iodoacetamide Azide

Dual-Chemoselective Conjugation Methodologies

The key advantage of iodoacetamide (B48618) azide (B81097) lies in its capacity for dual-chemoselective conjugation. This methodology leverages the distinct reactivity of its two functional ends to link different molecular entities together in a controlled, stepwise manner. The iodoacetamide group's reaction with thiols and the azide's reaction with alkynes are orthogonal, meaning they proceed selectively without interfering with each other. acs.org

This dual functionality is particularly useful in creating complex constructs like antibody-drug conjugates (ADCs) or multifunctional probes. For instance, a protein can first be reacted at a specific cysteine residue with iodoacetamide azide. The newly introduced azide handle can then be used in a subsequent click reaction to attach a second molecule of interest, such as a fluorophore, a cytotoxic drug, or a polyethylene (B3416737) glycol (PEG) chain. medchemexpress.combioscience.co.ukpolysciences.com This strategy allows for the site-specific installation of two different functional moieties onto a single protein. researchgate.net The reaction of the maleimide (B117702) functional group with thiols is noted to be highly selective within a pH range of 6.5–7.5. researchgate.net Similarly, the iodoacetamide reaction with thiols is optimal at a pH of 8.0-8.5. atto-tec.com

This approach has been demonstrated in the development of ADCs where a single antibody can be equipped with two different cytotoxic payloads, potentially offering complementary mechanisms of action to combat drug resistance. acs.orgrsc.org The ability to perform these conjugations sequentially provides precise control over the final structure and stoichiometry of the conjugate.

Table 1: Orthogonal Reactions Enabled by this compound

Reactive Group Partner Functional Group Reaction Type Resulting Linkage
Iodoacetamide Thiol (-SH) Nucleophilic Substitution (SN2) Thioether
Azide (-N3) Terminal Alkyne Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 1,4-disubstituted 1,2,3-Triazole

Site-Specific Protein and Peptide Modification

Site-specific modification of proteins and peptides is crucial for creating homogeneous bioconjugates with predictable properties and optimal function. rsc.org this compound serves as a key reagent in achieving this precision, primarily by targeting the unique reactivity of cysteine residues or by being integrated with genetic code expansion technologies.

Cysteine is an attractive target for site-specific protein modification due to the high nucleophilicity of its thiol side chain and its relatively low natural abundance in proteins. nih.govucl.ac.uk The iodoacetamide group of the linker is an electrophilic haloalkyl reagent that undergoes an SN2 reaction with the thiol group of cysteine to form a highly stable thioether bond. nih.govpapyrusbio.com

This reaction is widely used to label proteins for various applications, including tracking, imaging, and therapeutic delivery. polysciences.compapyrusbio.com While iodoacetamides are effective, their reaction rates are generally slower compared to other thiol-reactive reagents like maleimides. nih.gov However, the resulting thioether linkage is exceptionally stable against hydrolysis and thiol-exchange reactions, which is a significant advantage over the less stable thiosuccinimide adducts formed from maleimides. nih.govrsc.org The selectivity of iodoacetamide for cysteines can be modulated by controlling the reaction pH; at pH values between 6.5 and 7.5, reactivity with other nucleophilic amino acids like lysine (B10760008) is minimized. researchgate.net

Table 2: Comparison of Thiol-Reactive Chemistries

Reagent Type Target Reaction Rate Constant (k₂) Product Stability Key Features
Iodoacetamide Cysteine ~0.6 M⁻¹s⁻¹ nih.gov High; stable thioether bond nih.gov Slower reaction, requires higher reagent concentration. nih.gov
Maleimide Cysteine High Moderate; susceptible to retro-Michael addition and hydrolysis nih.govrsc.org Fast kinetics, widely available derivatives. nih.gov

| Vinylpyrimidine | Cysteine | Rapid | High; exceptionally stable conjugates rsc.org | Demonstrates excellent chemoselectivity for cysteines. rsc.org |

The precision of bioconjugation can be further enhanced by combining chemical modification with genetic engineering. The incorporation of unnatural amino acids (UAA) into proteins via genetic code expansion provides a powerful tool for introducing unique chemical handles for bioorthogonal reactions. royalsocietypublishing.orgnih.gov

This strategy can be used in concert with this compound to achieve highly specific dual labeling. For example, a protein can be engineered to contain both a uniquely placed cysteine residue and a UAA bearing an alkyne group (e.g., homopropargylglycine). nih.gov this compound can then be used to first modify the cysteine residue. Subsequently, the azide handle introduced by the linker can react via CuAAC with the alkyne-containing UAA on the same protein, enabling intramolecular crosslinking or the attachment of a second payload at a genetically encoded position. acs.org This combination allows for the creation of sophisticated protein architectures with precisely controlled modifications at two distinct, predetermined sites, avoiding the statistical modification of native residues. researchgate.net

Oligonucleotide and Nucleic Acid Conjugation

The modification of oligonucleotides and nucleic acids is essential for applications in diagnostics, therapeutics, and molecular biology. thermofisher.com Click chemistry, particularly the CuAAC reaction, has become a preferred method for nucleic acid conjugation due to its high efficiency, specificity, and mild reaction conditions, which prevent the degradation of sensitive DNA or RNA strands. acs.orgglenresearch.com

This compound can be used to conjugate oligonucleotides that have been synthesized with a thiol modification at a specific position (e.g., the 3' or 5' terminus). nih.govgoogle.com The iodoacetamide moiety of the linker reacts with the thiol-modified oligonucleotide to form a stable conjugate. This process introduces an azide group onto the nucleic acid, which is then available for subsequent click reactions with alkyne-functionalized molecules such as fluorophores, quenchers, or other biomolecules. google.com This two-step approach provides a versatile platform for creating complex and functional nucleic acid probes and therapeutic agents. The efficiency of click chemistry often results in nearly complete conversion, simplifying the purification of the final labeled oligonucleotide compared to methods like NHS-ester chemistry. glenresearch.com

Conjugation to Polymeric Materials and Surfaces

The functionalization of materials such as polymers, nanoparticles, and sensor chips with biomolecules is a rapidly growing field with applications in drug delivery, diagnostics, and biomaterial engineering. polysciences.comresearchgate.netwhiterose.ac.uk this compound facilitates the covalent attachment of thiol-containing biomolecules, like cysteine-containing proteins or peptides, to these materials.

A common strategy involves first modifying the material surface to present alkyne groups. A protein or peptide is separately modified with this compound at a cysteine residue. The azide-functionalized protein is then "clicked" onto the alkyne-derivatized surface via a CuAAC reaction. polysciences.comnih.gov This method allows for the controlled orientation and density of the immobilized biomolecules, which is often critical for function, such as preserving the antigen-binding capacity of an antibody on a sensor surface. researchgate.net This approach has been used for the PEGylation of biomaterials to improve stability and for functionalizing nanoparticles for targeted delivery. polysciences.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Polyethylene glycol (PEG)
N-hydroxysuccinimide (NHS) ester
Homopropargylglycine
Brentuximab
Calicheamicin
Auristatin
Monomethyl auristatin E (MMAE)
Monomethyl auristatin F (MMAF)
Pyrrolobenzodiazepine (PBD)
Trifluoroacetic acid (TFA)
Dithiothreitol (B142953) (DTT)
Tris(2-carboxyethyl)phosphine (TCEP)

Iodoacetamide Azide in Chemical Proteomics and Activity Based Protein Profiling Abpp

Design and Development of Iodoacetamide (B48618) Azide (B81097) as a Proteomic Probe

The design of modern proteomic probes often follows a modular structure, comprising a reactive group, a linker, and a reporter handle. nih.gov Iodoacetamide azide and its functional equivalent, the iodoacetamide-alkyne probe used with an azide reporter, epitomize this design for cysteine profiling. frontiersin.orgbroadpharm.com The iodoacetamide group serves as the reactive "warhead" that forms a stable, covalent thioether bond with the thiol side chain of accessible and nucleophilic cysteine residues in proteins. broadpharm.comrndsystems.compolysciences.com

The second key component is a bioorthogonal handle—typically a small, inert azide or alkyne group. frontiersin.org This handle does not interfere with the probe's reactivity or cell permeability but allows for the subsequent attachment of a reporter tag via a highly specific chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". frontiersin.orgnih.govmdpi.com This two-step approach, where labeling occurs in the complex biological sample followed by reporter tag conjugation ex vivo, circumvents the limitations of using probes pre-loaded with bulky tags like biotin (B1667282) or fluorophores, which can impede cell permeability and protein interaction. frontiersin.orgnih.gov

This compound is a bifunctional molecule that directly incorporates both the cysteine-reactive iodoacetamide group and the azide click-chemistry handle. broadpharm.com More commonly in ABPP workflows, an iodoacetamide-alkyne (IA-alkyne) probe is used to label the proteome, which is then reacted with an azide-functionalized reporter tag (e.g., biotin-azide for enrichment or a fluorescent-azide for imaging). nih.govnih.govresearchgate.net This orientation is often preferred as it can minimize non-specific labeling during the CuAAC reaction. nih.gov The development of these iodoacetamide-based probes has been pivotal in enabling the quantitative, proteome-wide analysis of cysteine reactivity, function, and ligandability. researchgate.netscite.ai

Quantitative Cysteine Reactivity Profiling Methodologies

A primary strength of iodoacetamide-based ABPP is its capacity for quantitative analysis, allowing researchers to compare cysteine reactivity across different cellular states, treatments, or proteomes. researchgate.netnih.gov These methodologies have become central to identifying functional cysteine residues and discovering covalent ligands. acs.orgnih.gov Several sophisticated quantitative mass spectrometry-based platforms have been built upon the foundation of the iodoacetamide probe.

Developed by the Cravatt laboratory, isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a foundational chemoproteomic method for the global and site-specific quantification of cysteine reactivity. frontiersin.orgnih.govnih.gov This platform enables the robust comparison of cysteine reactivity between two distinct proteome samples. nih.gov

The isoTOP-ABPP workflow proceeds through several key steps:

Labeling: Two proteomes (e.g., vehicle-treated vs. drug-treated) are labeled with an iodoacetamide-alkyne (IA-alkyne) probe, which tags accessible, reactive cysteine residues. nih.govnih.gov

Tagging: The alkyne-labeled proteins from each proteome are conjugated via CuAAC to a different isotopically labeled azide tag. nih.govresearchgate.net These tags are cleverly designed to contain a biotin handle for enrichment, a cleavage site for the TEV (Tobacco Etch Virus) protease, and an amino acid (typically valine) with either a light (¹²C) or heavy (¹³C) isotopic signature. nih.govnih.gov

Enrichment and Digestion: The two proteomes are combined, and the biotin-tagged proteins are enriched on streptavidin beads. nih.gov The enriched proteins undergo a sequential, on-bead digestion first with trypsin and then with TEV protease. The final TEV cleavage releases only the probe-labeled peptides, which retain their isotopic tags. nih.gov

Analysis: The released peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptide sequence (and thus the specific cysteine site) and quantifies the relative abundance of the peptide from the two original samples by comparing the signal intensities of the light and heavy isotopic pairs. nih.govmtoz-biolabs.com

This method provides highly accurate quantification and simultaneously identifies the exact site of probe modification, making it a powerful tool for discovering functional "hotspots" and profiling inhibitor interactions. frontiersin.orgnih.gov

While powerful, isoTOP-ABPP has limitations in throughput, making it challenging for screening large compound libraries. To address this, the Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) method was developed to dramatically increase the speed and scale of cysteine reactivity analysis. nih.govresearchgate.net SLC-ABPP achieved a remarkable 42-fold improvement in sample throughput, enabling the profiling of over 8,000 reactive cysteine sites per compound in under 20 minutes of instrument time. nih.govharvard.eduresearchgate.net

Key innovations of the SLC-ABPP workflow include:

Multiplexing: The use of isobaric tandem mass tags (TMT) allows for the simultaneous analysis of multiple samples (e.g., 10 or 11) in a single MS run. nih.gov

Optimized Chemistry: The workflow employs a smaller, desthiobiotin-based probe for efficient enrichment. nih.govresearchgate.net

Reduced Inputs: The method is effective with significantly lower amounts of starting protein material. nih.govharvard.edu

Intelligent Data Acquisition: Real-time search software is used to intelligently guide the mass spectrometer, boosting the speed and efficiency of data collection. nih.govharvard.edu

In a typical SLC-ABPP experiment, reactive cysteines are profiled in a competitive format. A high competition ratio for a specific cysteine indicates that the test compound effectively blocked the binding of the iodoacetamide probe, identifying it as a ligandable site. nih.gov

Building on the strengths of previous methods, Azido-TMT-based Multiplexed Activity-based Protein Profiling (AT-MAPP) was developed to further enhance multiplexing capabilities while maintaining the robust labeling strategy of isoTOP-ABPP. acs.orgnih.gov The core innovation of AT-MAPP is the creation of a novel set of 11-plex AzidoTMT reagents. nih.govnih.govresearchgate.net

The AT-MAPP workflow is distinguished by its labeling strategy:

Eleven different proteome samples are individually labeled with the IA-alkyne probe. acs.orgnih.gov

Each proteome is then "clicked" to a unique isobaric AzidoTMT tag. This step attaches the quantification tag at the protein level, prior to digestion. acs.orgnih.gov

All eleven samples are then combined, digested into peptides, and analyzed by LC-MS/MS. acs.orgnih.gov The tagged peptides can be enriched using an anti-TMT antibody. acs.org

This approach differs from SLC-ABPP in its labeling strategy and from isoTOP-ABPP in its vastly expanded multiplexing capacity. acs.orgnih.gov AT-MAPP is also versatile; by simply swapping the IA-alkyne probe for a different reactive probe, it can be adapted to profile other functional residues, such as lysines and tyrosines. acs.orgnih.govacs.org

Table 1: Comparison of Quantitative Cysteine Reactivity Profiling Methodologies
FeatureisoTOP-ABPPSLC-ABPPAT-MAPP
Primary ProbeIodoacetamide-alkyneIodoacetamide-alkyneIodoacetamide-alkyne
QuantificationIsotopic tags (e.g., light/heavy valine)Tandem Mass Tags (TMT)Isobaric AzidoTMT tags
Multiplexing2-plexUp to 16-plexUp to 11-plex
ThroughputLowHigh (~42x improvement over standard methods)High
Key InnovationRobust quantitative site-specific profilingHigh-throughput screening of large librariesHigh multiplexing with pre-digestion tagging
EnrichmentBiotin-Azide tag (Streptavidin)Desthiobiotin-based probe (Avidin)Anti-TMT antibody

Identification of Ligandable Cysteine Residues and Functional Hotspots

A major goal of chemical proteomics is to map the "ligandable" proteome to find new sites for therapeutic intervention. harvard.edubiorxiv.org Cysteines are prime targets for covalent drug development due to their high intrinsic nucleophilicity and frequent location in functionally critical regions of proteins. nih.govnih.gov ABPP methods using pan-reactive iodoacetamide probes are ideally suited to identify these "ligandable" or "druggable" cysteines on a proteome-wide scale. nih.govbiorxiv.org

These methods identify cysteines that are both solvent-accessible and chemically reactive in their native protein conformation. nih.govnih.gov By performing isoTOP-ABPP experiments with varying concentrations of the IA-alkyne probe, researchers can quantitatively rank cysteines by their intrinsic reactivity. nih.gov These studies have revealed that a subset of "hyper-reactive" cysteines are profoundly enriched in functional sites, such as catalytic active sites and allosteric regulatory sites, making them high-value "functional hotspots" for drug discovery. siat.ac.cnnih.govnih.gov

The development of high-throughput methods like SLC-ABPP has enabled the creation of extensive public resources that map the reactivity of tens of thousands of cysteines against large libraries of electrophilic small molecules. nih.govresearchgate.netharvard.edu This data provides a powerful roadmap for identifying novel covalent ligands and understanding the structural and chemical features that govern cysteine ligandability across the proteome.

Application in Target Deconvolution and Inhibitor Selectivity Profiling

Beyond mapping the landscape of reactive cysteines, iodoacetamide-based ABPP platforms are invaluable tools for the later stages of drug discovery, specifically for target deconvolution and inhibitor selectivity profiling. mdpi.comfrontiersin.org

Target Deconvolution: Phenotypic screening can identify compounds with desirable biological effects, but the molecular target of the compound is often unknown. nih.gov Competitive ABPP provides a direct path to identifying these targets. mdpi.com In this approach, a proteome is pre-incubated with the bioactive compound before being treated with the IA-alkyne probe. acs.org Covalent binding of the compound to its target cysteine(s) will block subsequent labeling by the iodoacetamide probe. nih.gov Quantitative MS analysis then pinpoints the specific proteins and sites that show significantly reduced probe labeling, thereby identifying them as the direct molecular targets of the compound. nih.govnih.gov

Inhibitor Selectivity Profiling: For the development of covalent drugs, understanding a compound's selectivity is critical. A successful drug should potently engage its intended "on-target" while avoiding interactions with "off-targets" that could lead to toxicity. mdpi.comuniversiteitleiden.nl Competitive ABPP platforms like isoTOP-ABPP, SLC-ABPP, and AT-MAPP generate a comprehensive selectivity profile by simultaneously measuring a compound's interaction with thousands of cysteines across the proteome in an unbiased manner. mdpi.comnih.gov For instance, these methods have been used to profile the selectivity of clinical and pre-clinical inhibitors targeting kinases like BTK and oncogenic proteins like KRAS G12C, providing a complete picture of their on- and off-target engagement landscape. nih.govacs.orgresearchgate.net This global view of inhibitor selectivity is crucial for optimizing lead compounds and predicting potential adverse effects.

Table 2: Chemical Compounds Mentioned
Compound NameAbbreviation / Other Name
This compound-
Iodoacetamide-alkyneIA-Alkyne, IAA
N-5-Hexyn-1-yl-2-iodoacetamideIA-Alkyne
ARS-1620KRAS G12C inhibitor
IbrutinibBTK inhibitor
THZ1Cyclin-dependent kinase inhibitor
BIA 10-2474FAAH inhibitor
PF-04457845FAAH inhibitor
URB597FAAH inhibitor
SotorasibKRAS G12C inhibitor
AfatinibKinase inhibitor
Tris(2-carboxyethyl)phosphineTCEP
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineTBTA
Desthiobiotin-
Tandem Mass TagsTMT
AzidoTMT-
Sulfonyl fluoride (B91410) probeDAS1

Mass Spectrometry-Based Data Acquisition and Analysis in this compound Proteomics

In the realm of chemical proteomics and activity-based protein profiling (ABPP), this compound serves as a foundational component of probes designed to covalently label nucleophilic amino acid residues, primarily cysteine. Following the labeling event within a complex proteome, mass spectrometry (MS) is the definitive analytical technique for identifying the modified proteins and quantifying changes in their modification state. The successful application of MS in this context hinges on sophisticated strategies for both the selective enrichment of probe-labeled peptides and the advanced processing of the complex quantitative data generated.

Enrichment Strategies for Probe-Modified Peptides

The low stoichiometric nature of probe labeling necessitates robust enrichment strategies to isolate the modified peptides from the vast excess of unlabeled peptides prior to MS analysis. acs.org In workflows utilizing iodoacetamide probes, this is typically achieved by functionalizing the iodoacetamide with an alkyne group (e.g., iodoacetamide-alkyne). This "clickable" handle allows for the covalent attachment of an azide-containing reporter tag via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). researchgate.netresearchgate.net This reporter tag incorporates a purification handle, most commonly biotin.

Biotin-Streptavidin Affinity Capture: The most established method for enrichment relies on the high-affinity interaction between biotin and streptavidin (or neutravidin). researchgate.net After the CuAAC reaction conjugates a biotin-azide tag to the alkyne-modified peptides, the entire peptide mixture is incubated with streptavidin-coated beads. acs.org Unbound peptides are washed away, and the captured, biotinylated peptides are then eluted for MS analysis. To improve specificity and allow for the release of peptides under mild conditions, cleavable linkers are often incorporated into the biotin-azide tag.

Isotopic Tandem Orthogonal Proteolysis (isoTOP-ABPP): A prominent strategy that builds upon biotin-streptavidin capture is isoTOP-ABPP. nih.gov This method employs a pair of isotopically light and heavy azide-tags that also contain a biotin handle and a Tobacco Etch Virus (TEV) protease cleavage site. researchgate.netnih.gov Two different proteome samples (e.g., control vs. treated) are labeled with the iodoacetamide-alkyne probe, and then subjected to click chemistry with either the light or heavy tag. escholarship.org The samples are combined, enriched on streptavidin beads, and washed. An initial on-bead digestion with trypsin removes non-specifically bound proteins while leaving the biotinylated peptides attached. Subsequent digestion with TEV protease specifically cleaves the linker, releasing the isotopically-coded, probe-modified peptides for MS analysis. nih.gov This approach not only enriches for the target peptides but also introduces a quantitative element directly into the workflow. researchgate.net

Immunoaffinity Enrichment: An alternative to biotin-streptavidin is the use of immunoaffinity purification. The AT-MAPP (AzidoTMT-based Multiplexed Activity-based Protein Profiling) workflow utilizes a novel reagent called AzidoTMT, which combines an azide group with an isobaric Tandem Mass Tag (TMT). nih.govacs.org After labeling proteins with an iodoacetamide-alkyne probe, the AzidoTMT reagent is attached via click chemistry. All samples (up to 11 or more) are then combined and digested. The TMT-labeled peptides of interest are specifically enriched using an anti-TMT antibody resin. nih.govacs.org This method directly enriches the peptides that will be quantified, streamlining the process and enabling high-level multiplexing. acs.org

Enrichment StrategyKey ReagentsPrincipleKey AdvantagesReferences
Biotin-Streptavidin Affinity CaptureIodoacetamide-alkyne, Biotin-azide, Streptavidin/Neutravidin beadsHigh-affinity binding of biotinylated peptides to streptavidin-coated solid support.Well-established, high affinity, robust. acs.orgresearchgate.net
isoTOP-ABPPIodoacetamide-alkyne, Isotopically-labeled azide-TEV-biotin tags, Streptavidin beads, TEV proteaseIsotopic labeling followed by biotin-based enrichment and specific on-bead enzymatic release.Reduces sample-to-sample variation, provides relative quantification, high specificity of release. researchgate.netnih.govnih.gov
AT-MAPP (Immunoaffinity)Iodoacetamide-alkyne, AzidoTMT reagents, Anti-TMT antibody resinDirect immunoaffinity capture of peptides labeled with TMT via a clickable azide group.Enables highly multiplexed quantitative analysis (≥11 samples), direct enrichment of quantifiable peptides. nih.govacs.org

Advanced Data Processing for Quantitative Proteomics Data

Following enrichment and MS data acquisition, specialized data processing is required to identify the modified peptides and accurately quantify their relative abundance across different samples. The data processing pipeline involves several key steps, from spectral searching to statistical analysis.

Peptide Identification: Tandem mass spectra (MS/MS) are searched against a protein sequence database to identify the peptide sequences. Search algorithms like Sequest or MSFragger are commonly used. researchgate.netchemrxiv.org A critical parameter in this search is the specification of variable modifications. The mass of the iodoacetamide probe adduct, along with the remnant of the click chemistry tag after any cleavage, must be included as a potential modification on cysteine residues. For instance, after TEV cleavage in an isoTOP-ABPP experiment, a specific mass remnant of the tag remains on the cysteine, and the search software must be configured to find it. nih.gov

Quantitative Analysis: The method of quantification is directly tied to the enrichment and labeling strategy used.

Label-Free Quantification (LFQ): While possible, LFQ is less common in these targeted enrichment experiments due to potential variability.

MS1-Based Quantification (isoTOP-ABPP): In isoTOP-ABPP, quantification is derived from the MS1 spectra. nih.gov The instrument measures the signal intensity of the peptide pairs carrying the light and heavy isotopic tags. The ratio of the area under the curve for the heavy and light peptide peaks provides a precise measure of the relative abundance of that peptide between the two original samples. nih.gov An isoTOP-ABPP ratio close to 1 indicates no change in reactivity, while a ratio significantly deviating from 1 indicates a change, such as a target being engaged by a covalent inhibitor. nih.gov

MS2/MS3-Based Quantification (TMT): In workflows like AT-MAPP that use TMT reagents, quantification is based on reporter ions generated in the MS/MS or MS3 spectra. nih.govacs.org During fragmentation, the TMT tags release unique reporter ions of different masses. The relative intensities of these reporter ions correspond to the relative abundance of the peptide in each of the multiplexed samples. acs.org This approach allows for the simultaneous comparison of multiple conditions, such as different compound concentrations or time points, in a single experiment. nih.gov

Data Filtering and Validation: Raw data must be rigorously filtered to ensure high confidence in the results. This often involves setting a false discovery rate (FDR) for peptide-spectrum matches (PSMs), and requiring that peptides be identified in multiple biological replicates. escholarship.org For competitive profiling experiments, a "hit" is typically defined as a cysteine-containing peptide that shows a statistically significant and substantial change in its quantitative ratio (e.g., >2-fold) in the presence of a competing compound compared to the control. escholarship.org Advanced search modes, such as the "labile mode" in the MSFragger search engine, can be employed to better identify peptides modified with click chemistry reagents, as these conjugates can sometimes undergo unexpected fragmentation during MS/MS analysis. researchgate.net

Quantitative StrategyMS Level for QuantificationPrincipleTypical Data OutputReferences
isoTOP-ABPPMS1Comparison of signal intensity for heavy and light isotopically labeled peptide pairs.Heavy/Light peptide ratios for each identified cysteine. nih.gov
TMT-based (e.g., AT-MAPP)MS2 or MS3Comparison of isobaric reporter ion intensities generated during peptide fragmentation.Reporter ion intensities for each peptide across multiple (e.g., 11) channels. nih.govacs.org

Iodoacetamide Azide Applications in Broader Biological System Interrogation

Development of Chemical Tools for Protein-Protein Interaction Studies

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Iodoacetamide (B48618) azide (B81097) facilitates the development of chemical tools, such as activity-based probes (ABPs) and cross-linkers, to investigate these complex networks. The cysteine-reactive iodoacetamide group can target specific proteins, including those within multi-subunit complexes, while the azide provides a handle for subsequent analysis. uva.nlnih.gov

In chemical proteomics, iodoacetamide azide derivatives are used to label proteins directly in complex biological samples like cell lysates. nih.govrsc.org After labeling, the azide group allows for the "clicking" on of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for visualization. This strategy, often integrated with mass spectrometry, enables the identification of labeled proteins and their interaction partners. For example, an alkynylated iodoacetamide derivative has been successfully used to identify cysteines modified by electrophiles. rsc.org This approach bypasses the limitations of larger, more cumbersome tags that could interfere with biological interactions. nih.gov By comparing labeling patterns under different cellular conditions, researchers can gain insights into how PPIs are affected by cellular signals or disease states.

Facilitation of Bioconjugation for Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics designed to deliver potent cytotoxic drugs specifically to cancer cells, thereby minimizing off-target toxicity. nih.gov The efficacy and safety of an ADC are highly dependent on the homogeneity of the final product, particularly the drug-to-antibody ratio (DAR). rsc.org this compound plays a crucial role in creating site-specific, homogeneous ADCs.

The strategy often involves engineering cysteine residues into specific sites on the antibody scaffold. rsc.org The iodoacetamide moiety of a linker molecule can then react specifically with the thiol group of these engineered cysteines. This is followed by a click chemistry reaction where the linker's azide group is conjugated to an alkyne-modified cytotoxic payload. tandfonline.com This method provides precise control over the location and number of attached drug molecules. For instance, researchers have used maleimide (B117702) chemistry, which is analogous to iodoacetamide's reactivity with thiols, to attach multifunctional linkers to engineered antibodies, followed by orthogonal click chemistry and oxime ligation to attach two different payloads. rsc.orgtandfonline.com Similarly, selenocysteine (B57510), a rare amino acid with a highly nucleophilic selenol group, can be incorporated into an antibody and subsequently conjugated using iodoacetamide. nih.govnih.gov This precise bioconjugation yields ADCs with a defined DAR, leading to improved pharmacokinetics and therapeutic index.

FeatureRole of this compound in ADC DevelopmentSupporting Findings
Site-Specificity The iodoacetamide group targets engineered cysteine or selenocysteine residues on the antibody. rsc.orgnih.govEnables creation of homogeneous ADCs with a defined Drug-to-Antibody Ratio (DAR). rsc.org
Payload Attachment The azide group allows for the attachment of alkyne-modified drug payloads via bioorthogonal click chemistry. tandfonline.comProvides a stable and efficient method for conjugating potent toxins to the antibody-linker complex. rsc.org
Versatility Facilitates the creation of ADCs with single or dual payloads using orthogonal chemistry. tandfonline.comHeterotrifunctional linkers with maleimide (thiol-reactive), azide, and ketone groups have been developed. tandfonline.com

Role in Proteolysis-Targeting Chimera (PROTAC) Development

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules that co-opt the cell's own protein disposal system to eliminate disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule comprising a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. invivochem.commedchemexpress.com this compound derivatives are frequently used as components in these critical linkers. medchemexpress.com

PROTACs built with these linkers can effectively induce the degradation of target proteins. acs.org For example, Iodoacetamide-PEG-azide linkers are commercially available and used in PROTAC synthesis. invivochem.commedchemexpress.commedchemexpress.com The iodoacetamide end can be used to attach the linker to a thiol-containing moiety on one of the ligands, while the azide end enables the use of click chemistry to connect the other ligand, completing the PROTAC structure. invivochem.com This modular approach allows for the systematic variation of linker length and composition, which is crucial for optimizing the formation of the ternary complex (PROTAC-target-E3 ligase) and achieving efficient protein degradation. nih.gov

PROTAC Linker ComponentChemical FormulaKey Features
This compoundC5H9IN4OA foundational block with a thiol-reactive iodoacetamide and a clickable azide. broadpharm.com
Iodoacetamide-PEG3-azideC10H19IN4O4Incorporates a polyethylene (B3416737) glycol (PEG) spacer to increase solubility and linker length. invivochem.commedchemexpress.com
Iodoacetamide-PEG5-azideC14H27IN4O6Features a longer PEG chain for greater separation between the two PROTAC ligands. medchemexpress.com

Utilization in Imaging and Visualization Techniques

The ability to visualize proteins within their native cellular environment is key to understanding their function. This compound provides a powerful two-step method for the fluorescent labeling of proteins. acs.org First, the iodoacetamide group covalently attaches to cysteine residues on the target protein. wikipedia.org In the second step, a fluorescent dye containing a compatible alkyne group is "clicked" onto the azide handle. fishersci.iethermofisher.com

This click chemistry-based approach offers significant advantages over traditional one-step labeling methods. fishersci.ie The small size of the azide tag is unlikely to perturb the protein's function or localization during the initial labeling step. The subsequent click reaction is highly specific and efficient, resulting in low background fluorescence and high detection sensitivity. fishersci.ie A variety of fluorescent dyes, such as BODIPY and Alexa Fluor, are available with alkyne modifications, allowing researchers to choose the optimal fluorophore for their imaging application. acs.orgthermofisher.com This method has been used to label peptides and proteins for analysis by SDS-PAGE and mass spectrometry. acs.orgnih.gov

Fluorogenic probes are sophisticated imaging agents that are non-fluorescent (or "dark") until they react with their intended target, at which point they "turn on" and emit a fluorescent signal. nih.gov This property is highly desirable as it minimizes background noise from unbound probes, enabling real-time imaging in living cells. This compound can serve as a key building block in the rational design of such probes for detecting specific proteins. ichb.pl

The design strategy involves coupling the this compound moiety to a quenched fluorophore. The reaction of the iodoacetamide with a target cysteine residue would trigger a chemical or conformational change that breaks the quenching mechanism, leading to a fluorescent signal. nih.gov The azide group provides an additional handle for further modifications, such as attaching targeting ligands or modulating solubility. While the development of a specific probe that is simultaneously iodoacetamide-based and fluorogenic for azides is complex, the underlying principles are well-established in probe design. nih.govrapp-polymere.com For example, fluorogenic probes have been developed that react with sulfenic acid, a cysteine oxidation product, demonstrating the feasibility of reaction-based turn-on sensing at cysteine residues. nih.gov

Applications in Material Science and Hydrogel Systems

The unique properties of this compound extend beyond biological probes to the field of material science, particularly in the functionalization of protein-based hydrogels. nih.gov Hydrogels are water-swollen polymer networks with numerous biomedical applications, including drug delivery and tissue engineering. ethz.ch

In protein-based materials like keratin (B1170402) hydrogels, the mechanical properties are heavily influenced by the degree of disulfide bond crosslinking between cysteine residues. nih.gov By treating the protein with iodoacetamide, researchers can "cap" the cysteine thiols, preventing them from forming disulfide bonds. This allows for precise control over the hydrogel's crosslinking density, and thus its stiffness and degradation rate. nih.gov

The use of this compound adds a powerful second dimension of functionality. After modulating the hydrogel's physical properties via cysteine capping, the azide groups remain available on the protein backbone. These azide handles can then be used to covalently immobilize other molecules within the hydrogel matrix using click chemistry. nih.goviau.ir This could include tethering therapeutic drugs for sustained release, growth factors to promote tissue regeneration, or imaging agents to monitor the hydrogel in vivo. This dual-purpose application allows for the independent tuning of a hydrogel's mechanical and biochemical properties.

Contributions to Structural Biology Investigations (e.g., amyloid fibrils)

The study of the intricate, three-dimensional structures of large biological assemblies like amyloid fibrils presents significant challenges to structural biologists. The insoluble and often heterogeneous nature of these protein aggregates limits the utility of traditional high-resolution methods such as X-ray crystallography. To overcome these obstacles, researchers have increasingly turned to a combination of chemical biology tools and biophysical techniques. Among these tools, bifunctional chemical probes like this compound have emerged as valuable reagents for site-specifically modifying proteins to facilitate structural analysis.

This compound is a hetero-bifunctional reagent that uniquely combines a thiol-reactive iodoacetamide group with a bioorthogonal azide group. google.co.uknih.gov The iodoacetamide moiety allows for the specific covalent modification of cysteine residues within a protein sequence. researchgate.net Cysteine is a relatively rare amino acid, and site-directed mutagenesis can be used to introduce it at specific locations of interest within a protein that naturally lacks it, such as α-synuclein, or in proteins like the yeast prion Sup35. nih.govresearchgate.netnih.gov This specific labeling is the first step in preparing the protein for more detailed structural interrogation.

Once the protein is labeled, the incorporated azide group serves as a chemical handle. This azide is inert to most biological functional groups, ensuring it does not react indiscriminately within the cellular environment. ru.nl However, it can readily participate in highly specific and efficient "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.govigem.org This allows for the attachment of a wide array of secondary molecules, such as fluorescent probes, cross-linkers, or affinity tags, to the precise location of the original cysteine residue. This two-step labeling strategy provides a powerful method for engineering proteins to probe their structure and interactions.

A direct application of this methodology in the context of amyloid fibrils was demonstrated in the study of the yeast prion protein Sup35NM, a well-established model for amyloid formation. nih.govCurrent time information in Kent, GB. In his doctoral research, David Beal (2016) utilized an iodoacetamide derivative containing an azide to chemically label a cysteine residue introduced at the C-terminus of the Sup35NM protein. Current time information in Kent, GB. The primary goal of this modification was to introduce an azide group onto the protein, which could then be used for subsequent bioconjugation reactions to explore the properties of the resulting amyloid fibrils. Current time information in Kent, GB.

The reaction, as detailed in the research, involves the nucleophilic attack of the cysteine's thiol group on the iodoacetamide part of the reagent, forming a stable thioether bond and covalently attaching the azide-containing moiety to the protein. Current time information in Kent, GB. This approach effectively transforms a specific site on the protein into a platform for click chemistry.

Protein StudiedReagent UsedReactive GroupFunctional Group IntroducedPurpose of Modification
Sup35NM LCysIodoacetamide derivative with azideIodoacetamideAzide (-N₃)To incorporate a bioorthogonal handle for subsequent click chemistry reactions. Current time information in Kent, GB.

This strategy of cysteine-specific azide labeling is a significant contribution to the structural biologist's toolkit for investigating amyloid structures. By providing a method to site-specifically tag amyloid-forming proteins, this compound and similar reagents enable a range of powerful analytical techniques. For instance, attaching fluorescent probes via click chemistry can allow for the use of Förster Resonance Energy Transfer (FRET) to measure intramolecular or intermolecular distances within fibril structures. nih.govigem.org Alternatively, attaching cross-linking agents can help to capture transient interactions and provide distance constraints for computational modeling of the fibril architecture, often analyzed by mass spectrometry. nih.govacs.org These chemical biology approaches, exemplified by the use of this compound, are complementary to high-resolution imaging techniques like cryo-electron microscopy (cryo-EM) and solid-state NMR, collectively advancing our understanding of the molecular basis of amyloid diseases. researchgate.netfrontiersin.org

Methodological Advancements and Optimization Strategies for Iodoacetamide Azide Chemistry

Enhancement of Reaction Rates and Efficiencies

The efficiency of labeling with iodoacetamide (B48618) azide (B81097) is contingent on two primary reactions: the alkylation of a thiol by the iodoacetamide group and the subsequent cycloaddition of the azide group. The alkylation of cysteine by iodoacetamide is known to be relatively slow, with second-order rate constants (k₂) around 0.6 M⁻¹s⁻¹. nih.gov However, several strategies have been developed to accelerate this and the subsequent click reaction.

Key factors influencing the rate of the initial thiol-alkylation step include temperature and pH. The reaction proceeds significantly faster at elevated temperatures; for instance, an incubation at 37°C can complete the reaction in 2 hours, whereas it might take over 10 hours at room temperature. atto-tec.com The pH of the reaction buffer is also critical, with an optimal range of 8.0-8.5. atto-tec.com In this range, the cysteine thiol group is sufficiently deprotonated to the more nucleophilic thiolate anion, which readily reacts with the iodoacetamide electrophile. atto-tec.com

For the azide-alkyne cycloaddition step, the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) was a major breakthrough, accelerating the reaction rate by a factor of 10⁶ to 10⁷ compared to the uncatalyzed version. nih.gov This allows for the efficient formation of a stable triazole linkage under mild, aqueous conditions. nih.gov More recently, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful alternative that circumvents the need for a potentially cytotoxic copper catalyst. nih.govmdpi.com SPAAC utilizes strained cyclooctynes that react readily with azides under physiological conditions. nih.govmdpi.com Further innovations include the use of ynamines as reactive partners for the azide in CuAAC, which demonstrate faster kinetics and require lower concentrations of the copper catalyst compared to traditional terminal alkynes. acs.org

Table 1: Comparison of Reaction Conditions and Kinetic Parameters

Reaction Type Key Parameters Typical Rate Constant (k₂) Notes
Iodoacetamide-Thiol Alkylation pH 8.0-8.5, 37°C ~0.6 M⁻¹s⁻¹ nih.gov Rate is highly dependent on pH and temperature. atto-tec.com
CuAAC Cu(I) catalyst, various solvents/pH High (10⁶-10⁷ fold increase) nih.gov Copper can be cytotoxic, requiring stabilizing ligands for in-vivo use. mdpi.com
SPAAC Strained cyclooctyne (B158145), physiological conditions 10⁻² to 1 M⁻¹s⁻¹ nih.gov Copper-free, suitable for live-cell labeling. nih.gov
Ynamine-Azide Cycloaddition Cu(I) catalyst (lower loading) Faster than conventional CuAAC acs.org Offers high yields with reduced catalyst concentration. acs.org

Strategies for Minimizing Off-Target Reactions and Background Labeling

A primary challenge in bioconjugation is ensuring the specificity of the labeling reaction. While iodoacetamide is largely selective for cysteine, it can exhibit off-target reactivity with other nucleophilic amino acid residues, such as histidine and methionine, particularly at higher concentrations or prolonged reaction times. atto-tec.com

In the context of two-step labeling strategies involving click chemistry, a significant source of background signal arises from side reactions of the click reagents themselves. Cyclooctynes used in SPAAC, for example, can react directly with free thiols via a thiol-yne addition mechanism, leading to azide-independent labeling. mdpi.comresearchgate.netru.nl A highly effective strategy to mitigate this is to block all free thiols by pre-incubating the sample with iodoacetamide (IAM) before the addition of the cyclooctyne reagent. researchgate.netru.nl Research has shown that this pre-alkylation step can reduce non-specific protein labeling by cyclooctynes by as much as 70-80%. ru.nl

Similarly, under standard CuAAC conditions, a copper-catalyzed reaction between the terminal alkyne probe, an azide, and a protein thiol can occur, forming a thiotriazole conjugate. acs.org This constitutes a major source of false-positive signals in chemical proteomic studies. acs.org Capping free thiols with iodoacetamide prior to the CuAAC reaction has been demonstrated to significantly reduce this background labeling. acs.org The choice of reaction buffer can also influence non-specific reactivity; for instance, HEPES buffer has been shown to increase the background reactivity of some alkyne tags compared to phosphate-buffered saline (PBS) or triethanolamine (B1662121) (TEA) buffers. nih.gov

Finally, using an excess of iodoacetamide can lead to the overalkylation of proteins, modifying not just the intended cysteines but also N-terminal amino groups and other residues. researchgate.netcapes.gov.br Such modifications can interfere with downstream analytical techniques, like mass spectrometry, by blocking sites for enzymatic digestion or introducing unexpected mass shifts. researchgate.net Therefore, careful optimization of the reagent concentration is essential to balance labeling efficiency with specificity. researchgate.net

Development of Improved Quenching and Purification Protocols

Effective quenching and purification are critical for removing excess reagents and isolating the specifically labeled biomolecules for analysis. After the labeling reaction, unreacted reagents must be quenched or removed to prevent continued, non-specific modification. For reactions involving N-hydroxysuccinimide (NHS) esters to introduce the azide or alkyne, amine-containing buffers such as Tris or glycine (B1666218) can be used as effective quenching agents. nih.gov For the alkylation step, a common strategy is to add an excess of a small-molecule thiol like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to consume any remaining iodoacetamide. researchgate.netresearchgate.net

Purification strategies are typically centered around an affinity handle, such as biotin (B1667282), which is incorporated during the click chemistry step. nih.gov Biotinylated proteins can be selectively captured and enriched from complex mixtures using streptavidin- or NeutrAvidin-conjugated resins. ru.nlcaltech.edu This is followed by a series of stringent washes to remove non-specifically bound proteins. caltech.edu These wash buffers often contain strong denaturants and detergents, such as 8 M urea (B33335) or 0.8% SDS, to disrupt weak protein interactions and reduce background. caltech.edu

Once enriched, the labeled proteins can be analyzed. One approach is on-bead digestion, where a protease like trypsin is added directly to the resin to digest the captured proteins, after which the resulting peptides are eluted for mass spectrometry analysis. caltech.edu A more advanced method involves the use of cleavable linkers. caltech.edu These linkers, which may contain a photocleavable group, an acid-labile bond, or a specific protease recognition site (e.g., TEV protease), allow for the intact release of labeled proteins or peptides from the affinity resin under specific conditions. nih.govnih.gov This enables the precise identification of modification sites. caltech.edu Following elution, a final desalting step, commonly using C18-based StageTips, is performed to prepare the sample for mass spectrometry. caltech.edu

Table 2: Overview of Purification and Quenching Strategies

Step Method/Reagent Purpose Reference
Quenching Tris or Glycine buffer Quench excess NHS esters nih.gov
DTT or β-mercaptoethanol Quench excess iodoacetamide researchgate.netresearchgate.net
Ammonium bicarbonate Quench bead acetylation reactions protocols.io
Enrichment Biotin-Streptavidin Affinity Selectively capture labeled proteins nih.govcaltech.edu
Washing High Urea or SDS buffers Remove non-specifically bound proteins caltech.edu
Elution On-bead digestion Generate peptides for MS analysis caltech.edu
Cleavable Linkers (e.g., Azo, TEV) Release labeled species from resin nih.govnih.gov
Final Cleanup C18 StageTips Desalt peptide samples before MS caltech.edu

Innovations in Reaction Monitoring and Product Validation Techniques

The validation of labeling and the monitoring of reaction progress have been significantly advanced by modern analytical techniques, primarily mass spectrometry (MS) and fluorescence-based methods.

Mass spectrometry is the cornerstone for the identification and quantification of labeled proteins and their specific modification sites. nih.govcaltech.edu Quantitative proteomic platforms, such as isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), utilize isotopically encoded 'heavy' and 'light' tags. nih.gov These tags are introduced via click chemistry, allowing for the combination of two different samples (e.g., control vs. treated) for concurrent processing and analysis. nih.govnih.gov The ratio of the heavy to light isotopic signals in the mass spectrometer provides precise relative quantification of cysteine reactivity. nih.gov Expanding on this, Tandem Mass Tags (TMT) enable highly multiplexed experiments, where up to 18 different samples can be labeled, combined, and analyzed simultaneously, greatly increasing throughput. nih.gov The development of reagents like AzidoTMT, which combines an azide-reactive group with the TMT reporter and a biotin handle, facilitates a streamlined workflow for direct enrichment and multiplexed quantification of functional residues. nih.gov

The stoichiometry and kinetics of the click reaction itself can be closely monitored by titrating the azide reagent against a fixed concentration of the alkyne probe and analyzing the formation of the resulting triazole product using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov For highly specific and sensitive quantification of known target peptides, targeted MS methods like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) are employed. researchgate.net

In addition to MS, fluorescence-based techniques offer a complementary method for monitoring labeling efficiency. caltech.edu In this approach, a fluorescent dye is attached to the protein of interest via the click reaction. The labeled proteins are then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized using an in-gel fluorescence scanner. researchgate.net This provides a rapid, albeit less quantitative, assessment of the labeling reaction's success and specificity. caltech.eduresearchgate.net For definitive structural confirmation, particularly of unexpected side-products, a combination of high-resolution LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized. researchgate.netru.nl

Computational and Theoretical Perspectives on Iodoacetamide Azide Reactivity and Interactions

Quantum Mechanical (QM) Analyses of Reaction Mechanisms

Quantum mechanics (QM) offers a fundamental understanding of chemical reactions by modeling electron distribution and energy changes. For a bifunctional probe like iodoacetamide (B48618) azide (B81097), QM analyses can elucidate the distinct reaction mechanisms of its two key functional groups: the iodoacetamide "warhead" and the azide "handle."

The iodoacetamide moiety reacts with nucleophilic residues, primarily the thiol group of cysteine, via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netacs.orgnih.gov QM calculations, particularly using Density Functional Theory (DFT), are employed to model the reaction's energy profile. This involves calculating the energies of the reactants, transition state, and products to determine the activation energy barrier, which is a key determinant of the reaction rate. While direct QM studies on iodoacetamide azide are not prevalent in the literature, analyses of similar haloacetamides provide a clear framework for understanding its reactivity. For example, DFT calculations on the reaction of chloroacetamides with a methyl thiolate (as a surrogate for cysteine) have detailed the energy barriers and conformational changes during the SN2 reaction. wuxibiology.com These studies reveal that the reaction proceeds through a transition state where the thiolate attacks the α-carbon, and the halide acts as the leaving group. wuxibiology.com

The azide group serves as a bioorthogonal handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.org QM and DFT studies have been instrumental in understanding the mechanisms of these cycloaddition reactions. acs.orgacs.org For instance, computational analyses of the 1,3-dipolar cycloaddition between phenyl azide and various alkynes have explored the frontier molecular orbital (FMO) interactions that govern reactivity. acs.org These models help predict reaction rates based on the electronic properties of the azide and its reaction partner. acs.orgnih.gov DFT calculations have also been used to investigate alternative activation pathways for azides, such as photoredox catalysis, revealing stepwise reduction-dissociation-oxidation mechanisms. nih.gov

QM Analysis Application System Studied Key Findings / Calculated Parameters Reference
Reaction Energy ProfileN,N-dimethyl chloroacetamide + Methyl thiolateTwo energy barriers: 5.60 kcal/mol and 0.88 kcal/mol. wuxibiology.com
Reaction Energy ProfileN-methyl chloroacetamide + Methyl thiolateSingle energy barrier: ~10 kcal/mol. wuxibiology.com
Cycloaddition ReactivityPhenyl azide + 27 DipolarophilesReactivity correlates with dipolarophile ionization potential, following Sustmann's parabola. acs.org
Photochemical ActivationAryl azide + PhotocatalystProposed stepwise reduction-dissociation-oxidation pathway. nih.gov

This table presents data from QM analyses on compounds analogous to the reactive moieties of this compound, illustrating the types of parameters derived from such studies.

Molecular Dynamics Simulations of Probe-Target Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of how a probe like this compound interacts with its protein target. thermofisher.comacs.org These simulations are crucial for understanding the non-covalent interactions that precede the formation of the covalent bond and the subsequent conformational changes in the protein.

Before the iodoacetamide group forms a covalent bond with a cysteine residue, the probe must first bind to a suitable pocket on the protein surface. MD simulations can predict the probable binding poses of the probe and calculate the binding free energy, offering insights into the initial recognition event. acs.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the initial probe-protein complex and orient the iodoacetamide warhead for reaction. acs.org

Furthermore, MD simulations can shed light on the structural dynamics of the target protein itself. For example, simulations of metal-free metallothionein, a cysteine-rich protein, showed that the protein exists in various conformations, some of which are compact and shield the cysteine residues from solvent. nih.gov Probes like iodoacetamide must penetrate this structure to react, and MD can model these conformational gating events. nih.gov Following covalent modification, MD can be used to explore how the attachment of the probe alters the protein's structure, stability, and motion, which can have significant functional consequences. acs.org

MD Simulation Application Description Insights Gained Reference
Binding Pose PredictionSimulating the initial, non-covalent docking of the probe onto the protein.Identifies likely binding pockets and the orientation of the probe prior to reaction. acs.org
Conformational SamplingModeling the dynamic fluctuations of the protein structure, both before and after modification.Reveals how protein motion can expose or hide reactive sites (e.g., cysteines). nih.gov nih.gov
Interaction AnalysisCharacterizing the specific atomic interactions (H-bonds, etc.) between the probe and protein.Elucidates the forces that stabilize the probe-protein complex. acs.org
Post-Modification DynamicsSimulating the protein structure after the covalent bond has formed.Shows how the probe affects protein stability, conformation, and function. acs.org

This table summarizes the key applications of molecular dynamics simulations in the study of probe-target interactions, relevant to a molecule like this compound.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

A key aspect of SAR for a covalent probe is the balance between reactivity and selectivity. A highly reactive probe may label many proteins indiscriminately, leading to high background signal and off-target effects. Computational methods can help tune this reactivity. QM calculations, as described in section 8.1, can predict how changes in the probe's structure influence the energy barrier for the reaction with cysteine.

Computational models also help rationalize the features that make a particular cysteine residue a likely target. Statistical analysis of known covalently-modified proteins has shown that reactive cysteines often possess distinct physicochemical properties, such as a lower acid dissociation constant (pKa) and higher solvent accessibility. acs.orgacs.org Computational tools can predict these properties for all cysteines in a protein, helping to identify potential binding sites and understand the basis for a probe's selectivity. acs.org By creating computational models of various this compound analogues, researchers can perform in silico screening to prioritize the synthesis of probes with the most promising properties.

Physicochemical Property Covalent Ligand Set (Cov-Lig) Non-Covalent Set (Non-Cov) Significance for SAR
Average pKa7.99.7Lower pKa indicates a higher population of the more nucleophilic thiolate form, favoring reactivity.
Average Solvent Accessible Surface Area (SASA)36 Ų~26 Ų (derived from 10% lower fraction)Higher solvent exposure makes the cysteine more accessible to the probe.

This table, adapted from reference acs.org, compares key physicochemical properties of cysteines that are known to be modified by covalent ligands versus those that are not. These properties are critical inputs for computational SAR studies of probes like this compound.

Predictive Modeling for Optimal Probe Design and Selectivity

Building on SAR principles, predictive modeling utilizes machine learning and statistical methods to create models that can forecast the behavior of chemical probes. researchgate.net The goal is to design novel probes, such as derivatives of this compound, with optimal performance characteristics, particularly selectivity towards a desired protein target or class of targets. frontiermeds.comnih.gov

A major application of predictive modeling in this area is the proteome-wide prediction of cysteine reactivity. frontiermeds.comnih.gov By training machine learning algorithms on large datasets from chemoproteomic experiments (which measure the reactivity of thousands of cysteines in parallel), it is possible to build models that can predict whether any given cysteine is likely to be "ligandable" by a covalent probe. frontiermeds.combiorxiv.org These models incorporate a wide range of features, including:

Sequence Information: The amino acids surrounding the cysteine. nih.gov Advanced models use embeddings from protein language models (PLMs) that capture complex sequence context. frontiermeds.com

Structural Properties: Predicted pKa, solvent accessibility, and local secondary structure. acs.org

Evolutionary Conservation: How conserved the cysteine is across different species.

These models can generate an "Activation Score" or reactivity probability for every cysteine in the human proteome, allowing researchers to predict in silico which proteins an iodoacetamide-based probe will react with. frontiermeds.com This is invaluable for predicting off-targets and for rationally designing probes with enhanced selectivity. For example, a probe could be designed to preferentially label a cysteine in a specific structural environment that is unique to the target of interest.

Predictive Model Task Key Features Used Performance (AUC) Reference
XGBoostClassifying reactive vs. unreactive cysteinesPLM embeddings, MS/MS metadata0.81 frontiermeds.com
XGBoostPredicting if cysteine reactivity changes upon phosphorylationSequence info, distance to phosphorylation site, disorder score0.8192 nih.gov
Logistic RegressionPredicting "ligandable" cysteines from structurepKa, solvent exposure, binding pocket informationGood (comparable to more complex models) acs.org

This table showcases the performance of recent machine learning models designed to predict cysteine reactivity. AUC (Area Under the Curve) is a measure of classification performance, where 1.0 is perfect prediction. Such models are used to guide the design of selective probes like this compound.

Future Directions and Emerging Research Avenues for Iodoacetamide Azide

Integration with Live-Cell Chemical Biology Approaches

The ability to study proteins in their native cellular environment is crucial for understanding their dynamic functions. A significant future direction for iodoacetamide (B48618) azide (B81097) lies in its enhanced integration with live-cell chemical biology approaches. While the application of iodoacetamide-based probes in living cells has been a subject of interest, ongoing research aims to optimize conditions to minimize cytotoxicity and off-target effects.

Live-cell imaging and proteomics are at the forefront of this integration. By using iodoacetamide azide, researchers can label reactive cysteine residues within living cells. Subsequent click--chemistry with a fluorescent alkyne allows for the visualization of protein localization and dynamics in real-time. This approach is particularly valuable for studying processes such as protein trafficking, post-translational modifications, and the cellular response to stimuli.

Furthermore, quantitative cysteine-reactivity profiling in live cells using this compound can provide a global snapshot of the "cysteinome" in its native state. This allows for the identification of cysteine residues that are critical for protein function and are sensitive to changes in the cellular redox environment. Such studies are pivotal for understanding the role of cysteine modifications in signaling pathways and disease pathogenesis.

Expansion into New Biological Systems and Disease Models

The application of this compound is poised to expand into a wider array of biological systems and disease models, offering new insights into complex pathologies. The study of cancer and neurological diseases, in particular, stands to benefit from the use of this chemical probe.

In cancer biology, this compound can be employed for the proteomic profiling of cancer cells to identify unique or hyper-reactive cysteine residues that could serve as novel therapeutic targets. For instance, it can be used to profile the targets of natural product anti-cancer agents that covalently modify cysteine residues nih.gov. By understanding which proteins are targeted, researchers can develop more selective and potent cancer therapies. The metabolic similarities between cancer and certain neurological disorders also present an opportunity to apply this compound-based techniques to unravel shared pathogenic mechanisms.

In the context of neurodegenerative diseases, oxidative stress is a key pathological feature, leading to the oxidative modification of cysteine residues. This compound can be utilized to map these oxidative modifications in models of diseases like Alzheimer's and Parkinson's, providing a better understanding of disease progression and identifying potential biomarkers mdpi.comijcap.innih.govmdpi.com. Detecting oxidative stress biomarkers is crucial for the early diagnosis and monitoring of these debilitating conditions mdpi.com.

Development of Next-Generation this compound Derivatives

To enhance the utility and applicability of this compound, the development of next-generation derivatives with improved properties is a key research focus. These modifications aim to improve cell permeability, introduce new functionalities, and enhance the efficiency of labeling and detection.

One promising avenue is the development of functionalized this compound derivatives . This includes the incorporation of moieties that can improve solubility, cell permeability, or even target the probe to specific subcellular compartments. For example, attaching cell-penetrating peptides could facilitate the delivery of the probe into the cytosol.

Another important area of development is the synthesis of isotopically-labeled this compound probes . These "heavy" and "light" probes can be used for quantitative chemoproteomic studies, allowing for the precise comparison of cysteine reactivity between different biological samples. This is particularly useful for identifying changes in the proteome in response to drug treatment or disease.

Furthermore, the creation of This compound derivatives with cleavable linkers is being explored. These linkers would allow for the release of the labeled protein or peptide after enrichment, simplifying downstream analysis by mass spectrometry. The development of derivatives with varying linker lengths and compositions, such as those incorporating polyethylene (B3416737) glycol (PEG), can also improve solubility and reduce steric hindrance polysciences.com.

Synergistic Applications with Other Bioorthogonal Chemistries

The true power of chemical biology often lies in the ability to simultaneously monitor multiple biological processes. A significant emerging trend is the use of this compound in synergistic applications with other bioorthogonal chemistries. This allows for the dual labeling of different classes of biomolecules or the simultaneous tracking of multiple protein targets.

One such strategy involves the combination of the azide-alkyne cycloaddition, enabled by this compound, with other orthogonal click reactions like the tetrazine ligation nih.govnih.gov. For example, a protein of interest could be labeled with this compound, while another biomolecule, such as a glycan, is metabolically labeled with a trans-cyclooctene (B1233481) (TCO). The subsequent addition of an alkyne-fluorophore and a tetrazine-fluorophore would allow for the simultaneous visualization of both targets within the same cell nih.gov. This approach has been successfully used for the simultaneous, selective, multi-target imaging of different live cell populations nih.gov.

Moreover, the combination of this compound with probes that react with other amino acid residues would enable a more comprehensive analysis of protein modifications. For instance, a lysine-reactive probe with a different bioorthogonal handle could be used in conjunction with this compound to study the interplay between cysteine and lysine (B10760008) modifications on a proteome-wide scale.

Bioorthogonal ReactionReactive PartnersKey Features
Azide-Alkyne Cycloaddition Azide and AlkyneHighly specific, versatile for attaching various tags.
Tetrazine Ligation Tetrazine and trans-Cyclooctene (TCO)Extremely fast reaction kinetics, useful for in vivo imaging.
Staudinger Ligation Azide and Phosphine (B1218219)First bioorthogonal reaction, useful in specific contexts.

Advancements in Automated Synthesis and High-Throughput Screening Platforms

The discovery of new bioactive molecules and the optimization of chemical probes are often limited by the throughput of synthesis and screening. Future advancements in automated synthesis and high-throughput screening (HTS) platforms are set to revolutionize the development and application of this compound and its derivatives.

Automated synthesis platforms can significantly accelerate the generation of libraries of this compound derivatives with diverse functional groups and linkers acs.org. These platforms can perform reactions in a parallel and automated fashion, enabling the rapid production of a wide range of probes for subsequent screening. This will facilitate the discovery of derivatives with optimal properties for specific applications. Recently, a Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr) has been developed to streamline the analysis of data from covalent labeling experiments, which will further enhance the efficiency of these approaches nih.gov.

High-throughput screening platforms can then be used to rapidly evaluate the performance of these newly synthesized probes. For example, automated microscopy and plate-based assays can be employed to screen for derivatives that show improved cell permeability, lower cytotoxicity, and higher labeling efficiency. Furthermore, HTS can be used to screen libraries of small molecules for their ability to modulate the reactivity of specific cysteine residues, as identified by this compound labeling. This approach can facilitate the discovery of novel covalent drugs and chemical tools for studying protein function.

PlatformApplication in this compound Research
Automated Synthesis Rapid generation of diverse this compound derivative libraries.
High-Throughput Screening (HTS) Efficient evaluation of probe performance and discovery of covalent modulators.
coADAPTr Automated data analysis for proteome-wide covalent labeling experiments.

Q & A

Q. Example Workflow :

Label cysteines with this compound.

Label lysines with NHS-ester-alkyne probes.

Perform sequential CuAAC reactions with distinct fluorophores .
Validation : Use SILAC (stable isotope labeling) to distinguish overlapping modifications .

Basic: What are the best practices for long-term storage of this compound solutions?

  • Solvent : Prepare stock solutions in anhydrous DMSO (≤300 µL aliquots) to prevent hydrolysis .
  • Freezing : Store at –20°C under argon to avoid light/oxygen degradation .
  • Quality Control : Monitor purity via HPLC before critical experiments .

Advanced: How can side reactions between this compound and non-thiol residues be detected and minimized?

  • Detection : Perform intact mass spectrometry to identify adducts (e.g., lysine or histidine modifications) .
  • Minimization : Pre-block amines with reductive methylation (formaldehyde/NaBH4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.